Fmoc-D,L-homolysine(Boc) chemical structure and properties
Fmoc-D,L-homolysine(Boc) chemical structure and properties
An In-Depth Technical Guide to Fmoc-D,L-homolysine(Boc): Structure, Properties, and Application in Peptide Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Fmoc-D,L-homolysine(Boc), a non-canonical amino acid derivative essential for advanced peptide synthesis and drug development. We will delve into its unique chemical structure, physicochemical properties, and the strategic role of its orthogonal protecting groups. The core of this document is a detailed exploration of its application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals.
Introduction: The Significance of Fmoc-D,L-homolysine(Boc)
In the landscape of peptide chemistry, the introduction of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Homolysine, a lysine homolog with an additional methylene group in its side chain, is utilized to alter peptide conformation, stability, and receptor-binding affinity.
The derivative, Fmoc-D,L-homolysine(Boc), is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It comes equipped with two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the side-chain ε-amine. This dual-protection scheme provides an elegant orthogonal strategy, which is the cornerstone of modern peptide synthesis, allowing for the selective deprotection and sequential elongation of the peptide chain with high fidelity.[1][2][3] This guide will elucidate the chemical principles and practical methodologies that make this reagent an invaluable tool in the synthesis of complex and modified peptides.[1]
Chemical Structure and Physicochemical Properties
The functionality of Fmoc-D,L-homolysine(Boc) is intrinsically linked to its molecular architecture. The structure features the homolysine backbone, which extends the side chain by one carbon atom compared to lysine, and the strategically placed Fmoc and Boc protecting groups.
Caption: Chemical Structure of Fmoc-Homolysine(Boc).
Physicochemical Data Summary
The following table summarizes the key properties of the L-enantiomer, which are representative for the D,L-mixture.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₄N₂O₆ | [1][4][5] |
| Molecular Weight | 482.57 g/mol | [1][4][5] |
| CAS Number | 194718-17-7 (L-form) | [1][4][5] |
| Appearance | White to off-white powder | [1][5] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. | [6][7] |
| Storage Conditions | 2-8 °C, protect from moisture. | [1][5] |
The Principle of Orthogonal Protection in Peptide Synthesis
The successful stepwise synthesis of a peptide hinges on a strategy of "orthogonal protection," where different protecting groups can be removed under distinct chemical conditions without affecting others. Fmoc-D,L-homolysine(Boc) is a perfect embodiment of this principle.[2]
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Fmoc Group (Nα-protection): This group protects the alpha-amino group, the site of peptide bond formation. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF. This deprotection step regenerates the free amine on the growing peptide chain, preparing it for coupling with the next amino acid.[2][6]
-
Boc Group (Nε-protection): This group protects the side-chain amino group of the homolysine residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[6] This ensures the side chain remains inert throughout the entire synthesis process until the final deprotection and cleavage step.[6]
This orthogonality is the key to the success of Fmoc SPPS. It allows for the iterative cycle of deprotection and coupling to proceed with minimal side reactions, preserving the integrity of both the peptide backbone and sensitive side chains.[8]
Caption: Orthogonal deprotection strategy in Fmoc SPPS.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
The incorporation of Fmoc-D,L-homolysine(Boc) into a peptide sequence follows the standard rhythmic cycle of Fmoc SPPS. The causality behind each step is critical for ensuring high-yield and high-purity synthesis.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Experimental Protocol: Single Coupling Cycle
This protocol outlines a single cycle for adding Fmoc-D,L-homolysine(Boc) to a growing peptide chain attached to a solid-phase resin (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal Fmoc group
-
Fmoc-D,L-homolysine(Boc)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
Methodology:
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DMF to swell the resin beads for 30-60 minutes. This is crucial as it allows reagents to penetrate the polymer matrix for efficient reaction kinetics.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. The piperidine acts as a base to induce β-elimination of the Fmoc group, liberating the N-terminal amine. The formation of a dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[9]
-
Drain the solution. Repeat this step once more to ensure complete deprotection.
-
Causality: Incomplete deprotection is a common cause of deletion sequences (peptides missing an amino acid). The two-step process ensures the reaction goes to completion.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3-5 times with DMF, followed by washes with IPA and DCM.
-
Causality: Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction. Thorough washing is non-negotiable for success.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-D,L-homolysine(Boc) (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF.
-
Add DIPEA (2 eq. relative to the amino acid) to the solution to raise the pH and initiate the activation of the carboxylic acid group, forming a highly reactive intermediate.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: Pre-activation ensures the carboxylic acid is sufficiently electrophilic to react with the newly freed N-terminal amine on the resin. HBTU is a highly efficient coupling reagent that minimizes the risk of racemization.[8]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin 3-5 times with DMF to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction, as there are no free primary amines left. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.
-
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove the acid-labile Boc group from the homolysine side chain, along with any other side-chain protecting groups.
-
Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA).
-
Reagent Cocktail: A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
TFA: The strong acid that cleaves the Boc group and the linker attaching the peptide to the resin.
-
Water & TIS: These are "scavengers." During deprotection, reactive cationic species are generated that can re-attach to and modify sensitive amino acid residues (like Trp or Met). Scavengers trap these reactive species, protecting the final peptide product.
-
-
The reaction is typically run for 2-4 hours, after which the crude peptide is precipitated with cold diethyl ether, collected, and purified via HPLC.
Safety and Handling
Fmoc-D,L-homolysine(Boc) is a laboratory chemical and should be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[10]
-
Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C to prevent degradation.[1][5]
Conclusion
Fmoc-D,L-homolysine(Boc) is a sophisticated and highly versatile building block for peptide synthesis. Its well-designed orthogonal protection scheme enables its seamless integration into SPPS workflows, allowing for the creation of novel peptides with modified structures and functions. A thorough understanding of its properties and the chemical principles behind its use, as detailed in this guide, empowers researchers to leverage this tool effectively in the pursuit of new peptide-based diagnostics and therapeutics.
References
-
Shengnuo Biotech. Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Available at: [Link]
-
PubChem. Fmoc-D-beta-homolysine(Boc). Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13. Available at: [Link]
-
Aapptec Peptides. Fmoc-D-Lys(Boc)-OH [92122-45-7]. Available at: [Link]
-
PubChem. Fmoc-Lys(Boc)-OH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. No results for search term "3D-FF55426" | CymitQuimica [cymitquimica.com]
- 5. Fmoc-hLys(Boc)-OH Novabiochem 194718-17-7 [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Fmoc-D-beta-homolysine(Boc) | C27H34N2O6 | CID 92957051 - PubChem [pubchem.ncbi.nlm.nih.gov]
